molecular formula C16H20Cl3NO10 B017321 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate CAS No. 86520-63-0

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate

Cat. No. B017321
CAS RN: 86520-63-0
M. Wt: 492.7 g/mol
InChI Key: IBUZGVQIKARDAF-MBJXGIAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis involves the preparation of "2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate" as an intermediate for the solid-phase synthesis of β-(1→6)-linked D-galactopyranans. The compound is prepared from acetylated galactopyranosyl bromide derivatives, which are condensed with acetylated galactopyranose, followed by selective deprotection and condensation steps to yield the desired trisaccharide compound (Bhattacharjee, Zissis, & Glaudemans, 1981).

Molecular Structure Analysis

The molecular structure of related compounds, such as "1,3,4,6-Tetra-O-Acetyl-2-deoxy-2-fluoro-β-D-Galactopyranoside", has been characterized by crystallographic methods. These studies reveal details about the conformation of the sugar rings and the orientations of substituent groups, which are critical for understanding the reactivity and interaction of these molecules (Srikrishnan & An, 1988).

Chemical Reactions and Properties

The reactivity of "2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate" in glycosylation reactions is influenced by the solvent and temperature conditions. For instance, reactions performed at low temperatures in non-participating solvents like dichloromethane favor the formation of α-D-configured products. This specificity is crucial for synthesizing natural oligosaccharides with precise stereochemistry (Gola, Tilve, & Gallo-Rodriguez, 2011).

Physical Properties Analysis

The compound and its derivatives often crystallize in specific configurations, allowing for detailed structural analysis through X-ray diffraction. These analyses provide insights into the stereochemistry and molecular conformations, which are essential for designing glycosylation strategies (Cui, Xu, Mao, & Yu, 2012).

Chemical Properties Analysis

"2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate" exhibits properties that make it an excellent glycosyl donor for synthesizing complex carbohydrates. Its reactivity allows for the selective formation of glycosidic bonds, contributing to the synthesis of diverse oligosaccharides and glycoconjugates essential in biological systems and for therapeutic applications (Zhang, Fu, & Ning, 2005).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the Respiratory system .

Future Directions

Results show that high affinity and selectivity for a single galectin can be achieved by targeting unique subsites, which holds promise for further development of small and selective galctin inhibitors .

properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUZGVQIKARDAF-MBJXGIAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl3NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454862
Record name 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate

CAS RN

86520-63-0
Record name 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate
Reactant of Route 2
Reactant of Route 2
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate
Reactant of Route 3
Reactant of Route 3
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate
Reactant of Route 4
Reactant of Route 4
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate
Reactant of Route 5
Reactant of Route 5
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate
Reactant of Route 6
Reactant of Route 6
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate

Q & A

Q1: What is the role of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate in carbohydrate chemistry?

A1: 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate serves as a versatile glycosyl donor in carbohydrate synthesis. [, , ] It facilitates the formation of glycosidic bonds, linking its galactose moiety to a variety of acceptor molecules containing hydroxyl groups. This process, known as glycosylation, is crucial for constructing complex oligosaccharides and glycoconjugates.

Q2: How effective is 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate in achieving stereoselective glycosylation compared to other glycosyl donors?

A2: While 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate is a useful glycosyl donor, its effectiveness in stereoselective glycosylation, particularly when using acceptors bearing deoxy or O-methyl groups, might be lower compared to thioglycoside donors. [] Research suggests that thioglycosides are more suitable for such situations, highlighting the importance of careful donor selection based on the specific acceptor and desired stereochemical outcome.

Q3: Can you provide an example of how 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate has been utilized in synthesizing biologically relevant molecules?

A3: This compound was crucial in synthesizing a trisaccharide derivative, β-D-Galp-(1→4)-β-D-GlcpNAc-(1→2)-α-D-Manp-(1→O)(CH2)7CH3. [] This specific trisaccharide acts as a probe to investigate the substrate specificity of glycosyltransferases involved in the biosynthesis of N-acetyllactosamine-type structures. These structures play significant roles in various biological processes, making the understanding of their biosynthesis crucial.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.